2-(3-fluorobenzyl)-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
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Description
2-(3-fluorobenzyl)-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H19FN4O4 and its molecular weight is 410.405. The purity is usually 95%.
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Scientific Research Applications
Antipsychotic Potential and Serotonin Receptor Affinity
A study by Raviña et al. (2000) investigated a series of conformationally restricted butyrophenones, including compounds with similar structural motifs to the one , for their affinity for dopamine and serotonin receptors. These compounds were evaluated for their antipsychotic potential and the risk of inducing extrapyramidal side effects. The research indicated that the structural components connected to the cyclohexanone structure significantly influence potency and selectivity, suggesting potential antipsychotic (neuroleptic) drug applications (Raviña et al., 2000).
Analgesic and Anti-inflammatory Activities
Gökçe et al. (2005) synthesized a series of derivatives including 2-[[4-(substituted-phenyl/benzyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone and examined their analgesic and anti-inflammatory activities. Among these compounds, specific derivatives showed promising analgesic and anti-inflammatory properties without gastric ulcerogenic effects compared to reference nonsteroidal anti-inflammatory drugs. This highlights their potential in developing new therapeutic agents with reduced side effects (Gökçe et al., 2005).
Dopamine Receptor Binding Assays
A study by Fang-wei (2013) focused on the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, demonstrating its potential as a dopamine D4 receptor ligand. The in vitro receptor binding assay revealed affinity constants for D4, D2, and D3 receptors, indicating its relevance in neurological research and potential therapeutic applications (Fang-wei, 2013).
Anticancer Activity
Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives and evaluated them for anticancer activity. The study demonstrated significant efficacy of certain derivatives against various cancer cell lines, suggesting the potential of such compounds in anticancer drug development (Kumar et al., 2013).
properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4/c22-16-4-1-3-15(13-16)14-26-19(27)7-6-17(23-26)20(28)24-8-10-25(11-9-24)21(29)18-5-2-12-30-18/h1-7,12-13H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAHDGDDMGMIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorobenzyl)-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one |
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